molecular formula C9H14N2O2S B13938804 4-Amino-n,n,3-trimethylbenzenesulfonamide CAS No. 57946-91-5

4-Amino-n,n,3-trimethylbenzenesulfonamide

Cat. No.: B13938804
CAS No.: 57946-91-5
M. Wt: 214.29 g/mol
InChI Key: OGJLVYJNUNZJAA-UHFFFAOYSA-N
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Description

4-Amino-n,n,3-trimethylbenzenesulfonamide is an organic compound with the chemical formula C9H14N2O2S. It is a white to off-white crystalline solid that is soluble in water and organic solvents. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-n,n,3-trimethylbenzenesulfonamide typically involves the reaction of 3-amino-4,n,n-trimethylbenzenesulfonyl chloride with methyl methacrylate in an appropriate solvent . The reaction conditions often include the use of a base to facilitate the reaction and control the pH. The product is then purified through recrystallization or other suitable purification methods.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors to ensure consistent quality and yield. The process includes careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Amino-n,n,3-trimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are typically employed.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-n,n,3-trimethylbenzenesulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-n,n,3-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. It can affect cell signaling pathways, gene expression, and cellular metabolism by interacting with enzymes and proteins. The sulfonamide group in the compound plays a crucial role in these interactions, allowing it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.

Properties

CAS No.

57946-91-5

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

4-amino-N,N,3-trimethylbenzenesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7-6-8(4-5-9(7)10)14(12,13)11(2)3/h4-6H,10H2,1-3H3

InChI Key

OGJLVYJNUNZJAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)N

Origin of Product

United States

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